Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Researchers have developed methods to synthesize various heterocyclic systems, including triazolopyridines and triazolopyridazines, which are of interest due to their potential pharmaceutical applications. For instance, the synthesis of benzimidazole, imidazo[4,5-c]-pyridine, and pyridazine derivatives highlights the versatility of heterocyclic chemistry in generating biologically relevant molecules (Stanovnik et al., 1981).
Biological Activities and Pharmacokinetics
The biological evaluation of synthesized compounds is crucial for identifying potential therapeutic agents. Some studies focus on the antiproliferative, antimicrobial, and antifungal activities of novel compounds. For example, new thiazolopyrimidines have been synthesized and tested for their antimicrobial and antitumor properties, although none showed significant antitumor activity (Said et al., 2004). Another study reported the synthesis of triazolopyridines with potent and selective inhibition of the TGF-β type I receptor kinase, demonstrating significant oral bioavailability and potential as cancer immunotherapeutic agents (Jin et al., 2014).
Synthesis of Pyridazine Analogs and Their Significance
Research on pyridazine analogs has shown their significant pharmaceutical importance, with compounds synthesized exhibiting promising cardiovascular properties (Hamdi Hamid Sallam et al., 2021). Another study focused on the metal-free synthesis of biologically important triazolopyridines through direct oxidative N-N bond formation, emphasizing the efficiency and yield of the synthetic process (Zisheng Zheng et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo fused pyrazines and pyridazines, have been reported to inhibit the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have been reported to inhibit the c-met protein kinase . This inhibition could potentially disrupt the signaling pathways that promote cell growth and survival, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of the c-met protein kinase can affect several downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways are involved in cell growth, survival, and migration .
Pharmacokinetics
The bioavailability of similar compounds has been reported to be influenced by factors such as molecular weight, lipophilicity, and the presence of functional groups .
Result of Action
The inhibition of the c-met protein kinase can potentially lead to a decrease in the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
methyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-18(26)13-4-2-12(3-5-13)17(25)20-14-8-9-23(10-14)16-7-6-15-21-19-11-24(15)22-16/h2-7,11,14H,8-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKAMVFNNDTVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.